molecular formula C8H11NO B8320842 (S)-alpha-Methylpyridine-2-ethanol

(S)-alpha-Methylpyridine-2-ethanol

Cat. No.: B8320842
M. Wt: 137.18 g/mol
InChI Key: GAMOMPUVNAWKHH-ZETCQYMHSA-N
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Description

(S)-alpha-Methylpyridine-2-ethanol is a chiral organic compound featuring a pyridine ring and an ethanol group with a stereogenic center. This structure makes it a valuable chiral building block (synthon) in organic synthesis and medicinal chemistry research. It is particularly useful for the preparation of enantiomerically pure compounds. The pyridine ring is a common pharmacophore found in many active molecules, and the ethanol side chain can be further functionalized. While specific biological data for this enantiopure form is limited, related pyridine-ethanol derivatives are known to serve as key intermediates. For instance, similar compounds are used in synthesizing ligands for metal complexes or as precursors for other pyridine-containing structures . The chiral alpha-methyl group can be critical for conferring stereoselectivity in catalytic reactions or for creating molecules with specific biological activity. This product is intended for research and development purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate personal protective equipment and adhere to all relevant safety regulations. Specific physical, chemical, and spectroscopic data for this exact compound should be confirmed by the purchasing researcher.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(2S)-1-pyridin-2-ylpropan-2-ol

InChI

InChI=1S/C8H11NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1

InChI Key

GAMOMPUVNAWKHH-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=N1)O

Canonical SMILES

CC(CC1=CC=CC=N1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-α-Methylpyridine-2-ethanol with structurally related pyridine methanol derivatives, focusing on substituent effects, synthetic routes, and inferred properties.

Structural and Functional Group Variations

Compound Name Substituents Key Features
(S)-α-Methylpyridine-2-ethanol -CH2OH (α-position), -CH3 (S-configuration) Chiral center, potential enantioselective interactions
(6-Methoxypyridin-2-yl)-methanol -OCH3 at C6, -CH2OH at C2 Electron-donating methoxy group enhances solubility in polar solvents
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol -Cl at C3/C6, -OCH3 at C5, -CH2OH at C2 Electron-withdrawing Cl groups increase electrophilicity and lipophilicity
(2-Aminopyridin-4-yl)-methanol -NH2 at C2, -CH2OH at C4 Amino group enables hydrogen bonding and coordination chemistry
2-(Methylamino)pyridine-3-methanol -NHCH3 at C2, -CH2OH at C3 Methylamino group modifies basicity and bioavailability

Inferred Physicochemical Properties

Property (S)-α-Methylpyridine-2-ethanol (6-Methoxypyridin-2-yl)-methanol (3,6-Dichloro-5-methoxypyridin-2-yl)methanol
Solubility Moderate in polar solvents High (due to methoxy group) Low (Cl groups reduce polarity)
Boiling Point ~200–220°C (estimated) ~180–200°C ~250–270°C (higher molecular weight)
Reactivity Susceptible to oxidation Stable under acidic conditions Reactive at Cl sites (nucleophilic substitution)

Preparation Methods

Catalytic System Design

The asymmetric reduction of 2-acetylpyridine to (S)-α-methylpyridine-2-ethanol is optimally achieved using spiroborate esters as chiral catalysts. These catalysts, such as spiroborate 5 derived from (1R,2S)-norephedrine, coordinate with borane (BH₃) to form a chiral Lewis acid complex. This complex selectively stabilizes the transition state of the ketone substrate, enabling enantioselective hydride transfer.

Reaction Optimization

Critical parameters include:

  • Catalyst loading : As low as 1 mol% spiroborate 5 achieves 93% ee for 2-acetylpyridine reduction.

  • Borane source : BH₃-dimethyl sulfide (BH₃-SMe₂) yields (R)-configured products, whereas BH₃-diethylamine (BH₃-DEA) inverts selectivity to (S) with 78% ee.

  • Solvent : Tetrahydrofuran (THF) enhances catalyst stability and selectivity compared to polar aprotic solvents.

Table 1: Optimization of 2-Acetylpyridine Reduction with Spiroborate 5

EntryBorane SourceSolventTemp (°C)ee (%)Configuration
1BH₃-SMe₂THF2593R
2BH₃-DEATHF2578S

Mechanistic Insights and Stereochemical Control

Role of Pyridine Nitrogen Coordination

The pyridine nitrogen’s basicity facilitates borane coordination, which can lead to undesired intramolecular reduction pathways. Protecting the nitrogen with methyl or allyl groups improves enantioselectivity by preventing side reactions. For unprotected 2-acetylpyridine, spiroborate 5 mitigates this issue through steric hindrance, directing hydride attack to the Re face of the ketone.

Hydrogen Bonding and Transition State Stabilization

Spiroborate esters create a chiral pocket via hydrogen bonding between the catalyst’s hydroxyl groups and the ketone’s carbonyl oxygen. This interaction enforces a staggered conformation, favoring hydride transfer to the pro-(S) face.

Comparative Analysis of Catalysts and Substrates

Catalyst Performance Across Pyridine Derivatives

While 3- and 4-acetylpyridines achieve >98% ee with spiroborate 5 , 2-acetylpyridine requires careful optimization due to steric and electronic constraints. Catalyst 3 , derived from (S)-diphenyl valinol, shows comparable efficacy but lower selectivity for 2-substituted substrates.

Table 2: Enantioselectivity of Spiroborate Catalysts for Acetylpyridines

SubstrateCatalystee (%)Configuration
2-Acetylpyridine5 93S
3-Acetylpyridine5 98R
4-Acetylpyridine5 99R

Synthetic Protocols and Workflow

Stepwise Procedure for (S)-α-Methylpyridine-2-ethanol

  • Catalyst Preparation : Spiroborate 5 is synthesized from (1R,2S)-norephedrine and trimethyl borate under anhydrous conditions.

  • Reduction : 2-Acetylpyridine (1.0 equiv) is treated with BH₃-DEA (1.6 equiv) and 5 mol% spiroborate 5 in THF at 25°C for 12 h.

  • Work-up : The reaction is quenched with methanol, concentrated, and purified via column chromatography (SiO₂, ethyl acetate/hexane) to isolate (S)-α-methylpyridine-2-ethanol in 85% yield and 78% ee.

Challenges and Remedial Strategies

Enantiomer Enrichment

Recrystallization or kinetic resolution using lipases improves ee to >99%. For example, Candida antarctica lipase B selectively acetylates the (R)-enantiomer, enabling separation.

Solvent and Temperature Effects

Lowering the reaction temperature to 0°C enhances selectivity but prolongs reaction time (24–48 h). Dilute solutions (0.1 M) reduce catalyst efficacy, necessitating higher loadings (10 mol%) .

Q & A

Q. What are the key steps in synthesizing (S)-α-Methylpyridine-2-ethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves (i) condensation of pyridine derivatives with chiral epoxides or aldehydes, (ii) stereoselective reduction using catalysts like NaBH₄ with chiral ligands, and (iii) purification via HPLC to isolate the (S)-enantiomer . Critical parameters include:
  • Temperature : Optimal range of 0–25°C to prevent racemization.
  • Solvent : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
  • Catalyst : Chiral auxiliaries (e.g., BINAP) improve enantiomeric excess (ee) to >90% .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of (S)-α-Methylpyridine-2-ethanol?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify pyridine ring protons (δ 7.5–8.5 ppm) and the chiral alcohol group (δ 3.2–4.0 ppm).
  • IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm functional groups.
  • Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (S)-α-Methylpyridine-2-ethanol across studies?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Enantiomeric purity : Low ee (<85%) in synthesis batches may lead to mixed biological outcomes.
  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) affects ligand-receptor interactions.
  • Data normalization : Use internal standards (e.g., β-galactosidase) in enzyme inhibition assays to minimize variability .
    Recommended protocol : Validate activity via orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional effects).

Q. What strategies optimize stereoselectivity in the synthesis of (S)-α-Methylpyridine-2-ethanol for high-throughput applications?

  • Methodological Answer :
  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-BINAP) to invert stereochemistry in situ .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.
  • Microreactor technology : Enhances reaction control, achieving ee >98% with reduced reaction time .

Q. How does the methyl group on the pyridine ring influence (S)-α-Methylpyridine-2-ethanol’s interactions with biological targets?

  • Methodological Answer :
  • Hydrophobic interactions : The methyl group enhances binding to hydrophobic pockets in enzymes (e.g., kinases).
  • Steric effects : Modulates accessibility to active sites, as shown in molecular docking studies (PDB: 3TKY).
  • Comparative studies : Replace the methyl group with -CF₃ or -Cl to assess activity changes via structure-activity relationship (SAR) analysis .

Contradiction Analysis in Published Studies

  • Example : Conflicting reports on IC₅₀ values for kinase inhibition may stem from:
    • Variability in enzyme sources : Recombinant vs. native enzymes.
    • Assay temperature : 25°C vs. 37°C affecting binding kinetics.
    • Solution : Standardize protocols using WHO-recommended enzyme lots and replicate under controlled conditions .

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